IMPDH Inhibition Potency: A 22-Fold Weaker Inhibitor Than Mycophenolic Acid Enables Fine-Tuned Metabolic Modulation
Methyl 4-(1H-imidazol-1-yl)butanoate inhibits inosine-5′-monophosphate dehydrogenase (IMPDH) with a Ki of 240 nM, as measured in a biochemical assay against the IMPDH enzyme [1]. In cross-study comparison, the clinical IMPDH inhibitor mycophenolic acid (MPA) achieves Ki values of 11 nM (IMPDH type I) and 6 nM (IMPDH type II) . This 22- to 40-fold lower potency of the target compound is a quantifiable differentiation: it provides a weaker IMPDH inhibition profile that may be advantageous for applications requiring partial modulation of the guanine nucleotide biosynthesis pathway without the profound immunosuppression associated with MPA.
| Evidence Dimension | IMPDH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMPDH, substrate: NAD+/IMP) [1] |
| Comparator Or Baseline | Mycophenolic acid: Ki = 6 nM (IMPDH type II), Ki = 11 nM (IMPDH type I) |
| Quantified Difference | ~22-fold (IMPDH II) to ~40-fold (IMPDH I) lower potency for the target compound |
| Conditions | Biochemical enzyme inhibition assay; BindingDB reported Ki values; MPA Ki from Abcam reported values |
Why This Matters
The reduced IMPDH potency differentiates this compound for applications where complete pathway blockade is undesirable, such as chemical probe studies requiring graded target engagement rather than full inhibition.
- [1] BindingDB. PrimarySearch_ki: Compound tested for inhibitory activity against Inosine-5′-monophosphate dehydrogenase (BDBM50421763). Ki = 240 nM. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-02). View Source
